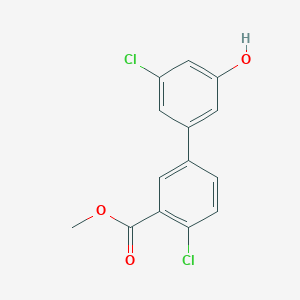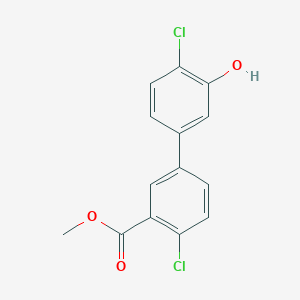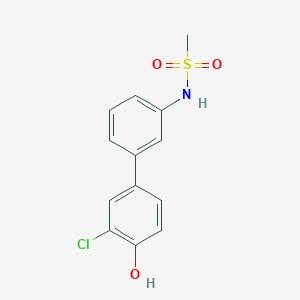
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% (2-C4-3-MSPP) is a novel compound that has been developed in recent years for a variety of scientific applications. It is a white crystalline solid with a melting point of about 100°C. 2-C4-3-MSPP has attracted considerable attention due to its potential applications in a variety of areas, including drug synthesis, biochemistry and physiology, and lab experiments.
科学研究应用
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% has been studied for its potential applications in drug synthesis, biochemistry and physiology, and lab experiments. In drug synthesis, 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% can be used as a starting material for the synthesis of various drugs, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. In biochemistry and physiology, 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% has been studied for its potential to modulate the activity of enzymes, receptors, and other biological molecules. In lab experiments, 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% can be used as a reagent or catalyst in a variety of reactions.
作用机制
The mechanism of action of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as a modulator of enzyme activity and receptor signaling. Specifically, 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% is thought to interact with enzymes and receptors in a manner that modulates their activity or signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% are not yet fully understood. However, the compound has been studied for its potential to modulate the activity of enzymes, receptors, and other biological molecules. In addition, 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% has been studied for its potential to affect the metabolism of various compounds, including drugs, hormones, and neurotransmitters.
实验室实验的优点和局限性
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% has several advantages for use in lab experiments. First, the compound is relatively stable and easy to handle. Second, it can be used as a reagent or catalyst in a variety of reactions. Third, it can be used as a starting material for the synthesis of various drugs. However, 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% also has some limitations. For example, the compound can be toxic at high concentrations, and it can react with other compounds in the reaction mixture.
未来方向
There are a number of potential future directions for 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% research. First, further research is needed to better understand the biochemical and physiological effects of the compound. Second, additional studies are needed to determine the optimal conditions for the synthesis and use of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% in lab experiments. Third, more research is needed to explore the potential applications of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% in drug synthesis. Fourth, additional studies are needed to investigate the mechanism of action of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95%. Finally, further research is needed to develop safer and more efficient methods for the synthesis and use of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% in lab experiments.
合成方法
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% can be synthesized via a two-step process. In the first step, 3-methylsulfonylaminophenyl is reacted with 2-chlorophenol in the presence of an acid catalyst. In the second step, the resulting product is purified by recrystallization in ethanol. The final product is a white crystalline solid with a purity of 95%.
属性
IUPAC Name |
N-[3-(3-chloro-4-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-19(17,18)15-11-4-2-3-9(7-11)10-5-6-13(16)12(14)8-10/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEVFBCOHXTCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686179 |
Source


|
| Record name | N-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261899-79-9 |
Source


|
| Record name | N-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

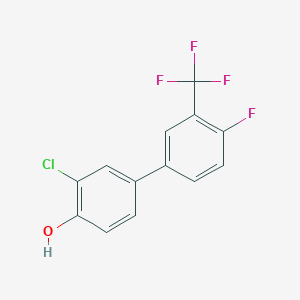


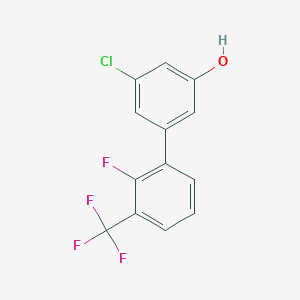

![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)
![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)



